molecular formula C31H19F6N3O7 B15073289 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

Cat. No.: B15073289
M. Wt: 659.5 g/mol
InChI Key: BCNDQOPFHGWJEL-UHFFFAOYSA-N
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Description

The compound 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate is a fluorinated heterocyclic derivative featuring a xanthene core substituted with two 3,3-difluoroazetidine moieties and a benzoate ester functionalized with a 2,5-dioxopyrrolidinyl group. Key structural attributes include:

  • Xanthene backbone: Provides rigidity and planar aromaticity, facilitating π-π interactions.
  • Dioxopyrrolidinyl-oxycarbonyl benzoate: Introduces hydrolytic lability, enabling applications in prodrug design or targeted release systems.

Properties

Molecular Formula

C31H19F6N3O7

Molecular Weight

659.5 g/mol

IUPAC Name

2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

InChI

InChI=1S/C31H19F6N3O7/c32-19-6-17-23(8-21(19)38-10-30(34,35)11-38)46-24-9-22(39-12-31(36,37)13-39)20(33)7-18(24)27(17)16-5-14(1-2-15(16)28(43)44)29(45)47-40-25(41)3-4-26(40)42/h1-2,5-9H,3-4,10-13H2

InChI Key

BCNDQOPFHGWJEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=C(C(=[N+]5CC(C5)(F)F)C=C4OC6=CC(=C(C=C63)F)N7CC(C7)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate involves multiple steps, including the formation of azetidine rings and the introduction of fluorine atoms. Common synthetic routes include:

    Fluorination Reactions: Using reagents such as sulfur tetrafluoride (SF4) to introduce fluorine atoms.

    Cyclization Reactions: Forming azetidine rings through cyclization of appropriate precursors.

    Coupling Reactions: Combining different molecular fragments to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Key steps include:

    Raw Material Preparation: Synthesizing or procuring high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Purification: Using techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Replacing one functional group with another using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction could produce fluorinated alcohols.

Scientific Research Applications

2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate involves its interaction with specific molecular targets. The compound’s fluorine atoms and azetidine rings play a crucial role in its binding affinity and specificity. It may interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in Benzoate Derivatives

Several ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) share the benzoate ester core but differ in substituents (Table 1). These analogs, reported in Molecules (2011), highlight how modifications influence properties :

Table 1: Key Benzoate Derivatives

Compound ID Substituent Molecular Weight (g/mol) Melting Point (°C) Functional Groups
Target Compound 3,3-Difluoroazetidine, dioxopyrrolidine ~800 (estimated) N/A Benzoate, fluorinated azetidine, xanthene
I-6230 Pyridazin-3-yl ~350 N/A Benzoate, pyridazine
I-6373 3-Methylisoxazol-5-yl (thioether) ~390 N/A Benzoate, isoxazole, thioether
1l () Nitrophenyl, cyano ~550 243–245 Benzoate, nitrophenyl, imidazopyridine
2d () Benzyl, nitrophenyl ~560 215–217 Benzoate, benzyl, nitrophenyl

Key Observations :

  • Fluorination: The target compound’s difluoroazetidine groups contrast with non-fluorinated substituents in I-6230 or I-6373. Fluorination typically increases lipophilicity (logP) and resistance to oxidative metabolism .
  • Xanthene Core : Unlike simpler benzoate derivatives (e.g., I-6230), the xanthene backbone in the target compound may enhance photostability and fluorescence properties, useful in imaging applications.
  • Melting Points : While data for the target compound is unavailable, analogs like 1l and 2d (–5) exhibit high melting points (215–245°C), suggesting that the target’s structural bulkiness may similarly elevate its melting point .

Fluorinated Heterocycles

Fluorinated azetidines and benzamides () provide insights into electronic and steric effects:

  • Fluorobenzamides: Compounds like 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives () demonstrate that fluorine placement near reactive sites (e.g., amides) can modulate acidity and binding interactions .

Structure-Property Relationships

The “similarity and analogy principle” () posits that structural parallels predict comparable properties :

  • Electronic Effects : The target compound’s electron-withdrawing fluorine atoms may stabilize negative charges in intermediates, contrasting with electron-donating groups in I-6230.
  • Hydrolytic Stability : The dioxopyrrolidinyl group in the target compound likely increases hydrolysis rates compared to stable ether-linked analogs like I-6473 () .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s multiple fluorinated and heterocyclic groups necessitate advanced methods like those in –5 for characterization (e.g., NMR, HRMS) .
  • Biological Potential: Fluorinated xanthene derivatives are underexplored but may offer advantages in drug delivery or agrochemicals due to their stability and tunable release mechanisms.

Biological Activity

The compound 2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C34H27F4N3O6
  • Molecular Weight : 649.6 g/mol
  • IUPAC Name : 2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-10,10-dimethylanthracen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate

Table 1: Key Properties of the Compound

PropertyValue
Molecular Weight649.6 g/mol
Purity≥95% (HPLC)
Storage Conditions-20°C (powder), -80°C (in solvent)
Chemical StabilityStable under standard lab conditions

The biological activity of this compound is primarily attributed to its interaction with cellular components such as microtubules and proteins involved in cell signaling pathways. The presence of difluoroazetidine moieties suggests potential interactions that could influence cellular processes like proliferation and apoptosis.

Efficacy in Biological Systems

Recent studies have demonstrated that the compound exhibits fluorogenic properties , allowing it to serve as a fluorescent probe in live-cell imaging. This is particularly useful for studying microtubule dynamics in real-time.

Case Studies

  • Microtubule Imaging : In a study utilizing confocal microscopy, the compound was shown to bind specifically to microtubules, facilitating high-resolution imaging of cytoskeletal dynamics in live cells. This capability is crucial for understanding cellular morphology and function under various physiological conditions.
  • Cell Viability Assays : In vitro assays have indicated that the compound can influence cell viability in cancer cell lines, suggesting potential applications in targeted cancer therapies. The exact mechanisms remain under investigation but may involve disruption of microtubule integrity leading to cell cycle arrest.

Table 2: Summary of Case Studies

Study FocusFindings
Microtubule ImagingEffective binding to microtubules; suitable for live-cell imaging
Cell Viability AssaysInduced cytotoxic effects in cancer cell lines; potential therapeutic applications

Recent Publications

Recent literature highlights the versatility of the difluoroazetidine functional group in enhancing the biological profile of compounds. For instance, a study published in Wiley-VCH discusses the bioisosteric replacements using difluorooxetane units, which can significantly modify pharmacokinetic properties and biological activity .

Future Directions

Ongoing research aims to further elucidate the specific pathways affected by this compound and its derivatives. Understanding these mechanisms could lead to novel therapeutic strategies for diseases characterized by dysregulated microtubule dynamics.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the fluorinated azetidine and xanthene moieties in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for resolving hydrogen and carbon environments, particularly deshielded protons adjacent to electronegative fluorine atoms. For example, the 3,3-difluoroazetidine groups would exhibit distinct splitting patterns due to coupling with fluorine nuclei .
  • IR Spectroscopy : Confirms carbonyl functionalities (e.g., benzoate ester at ~1700 cm⁻¹) and fluorinated bonds .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular mass and isotopic patterns, especially for fluorine-rich regions .

Q. How can X-ray crystallography using SHELX programs determine the molecular structure of this compound?

  • Methodological Answer :

  • SHELXL : Refines crystal structures by modeling high electron density from fluorine atoms, which are prone to absorption errors. Its robustness in handling small-molecule refinement ensures accurate bond-length and angle measurements .
  • SHELXS/SHELXD : Solves phase problems via direct methods, particularly useful for complex polycyclic systems like the xanthene core .

Q. What are the key challenges in synthesizing the 3,3-difluoroazetidine moieties in this compound?

  • Methodological Answer :

  • Fluorination Selectivity : Use fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to avoid side reactions.
  • Steric Hindrance : Low-temperature NMR monitors intermediates during azetidine ring closure to mitigate steric clashes .

Advanced Research Questions

Q. How do computational reaction path search methods (e.g., ICReDD) optimize the synthesis of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reaction pathways and transition states, reducing trial-and-error. For example, DFT simulations can identify optimal fluorination sites .
  • Information Science : Machine learning algorithms analyze historical reaction data to prioritize experimental conditions (e.g., solvent polarity, temperature) for higher yields .

Q. What strategies resolve contradictions between computational predictions and experimental yields in this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Use factorial design experiments to test computational parameters (e.g., solvent effects, counterion interactions). Adjust DFT models to include empirical dispersion corrections .
  • Multi-Analyte Profiling : Combine NMR, MS, and XRD data to validate computational intermediates, as demonstrated in hybrid reaction optimization workflows .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction conditions for this compound?

  • Methodological Answer :

  • Kinetic Modeling : AI integrates Arrhenius parameters and thermodynamics to predict reaction rates for fluorination steps.
  • Smart Laboratories : Autonomous systems adjust parameters (e.g., reagent stoichiometry) in real-time based on spectroscopic feedback .

Q. What methodologies integrate machine learning with experimental data to predict this compound’s physicochemical properties?

  • Methodological Answer :

  • Feature Engineering : Train neural networks on datasets of fluorinated heterocycles to correlate structural motifs (e.g., xanthene planarity) with properties like solubility or photostability .
  • Transfer Learning : Leverage pre-trained models on fluorobenzamides (similar electronic profiles) to predict NMR shifts or logP values .

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